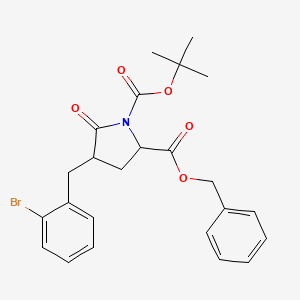![molecular formula C28H36Cl2O6 B12286414 [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(9,11-Dichloro-10,13,16-triméthyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-17-yl)-2-oxoéthyl] propanoate est un ester de corticostéroïde synthétique. Ce composé est connu pour ses propriétés anti-inflammatoires puissantes et est utilisé dans diverses applications médicales, en particulier en dermatologie pour le traitement des affections cutanées.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [2-(9,11-Dichloro-10,13,16-triméthyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-17-yl)-2-oxoéthyl] propanoate implique plusieurs étapes. Une méthode courante comprend l'acylation d'un précurseur de corticostéroïde avec des dérivés de l'acide propanoïque. La réaction nécessite généralement la présence d'un catalyseur tel que la 4-(diméthylamino)pyridine et est effectuée dans des conditions de température contrôlées pour assurer l'obtention du produit souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé est mise à l'échelle en utilisant des voies de synthèse similaires mais avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus implique des réacteurs à grande échelle et un contrôle précis des paramètres réactionnels tels que la température, la pression et le pH. Le produit final est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour répondre aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions
[2-(9,11-Dichloro-10,13,16-triméthyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-17-yl)-2-oxoéthyl] propanoate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés hydroxylés.
Réduction : Les réactions de réduction peuvent convertir les groupes cétone en alcools.
Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, la température, le solvant et le pH étant des facteurs critiques.
Principaux produits formés
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme étalon de référence pour étudier la réactivité et la stabilité des esters de corticostéroïdes. Il sert de composé modèle pour développer de nouvelles méthodologies synthétiques et comprendre les mécanismes réactionnels.
Biologie
En recherche biologique, le [2-(9,11-Dichloro-10,13,16-triméthyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-17-yl)-2-oxoéthyl] propanoate est utilisé pour étudier les effets des corticostéroïdes sur les processus cellulaires. Il permet d'élucider les voies impliquées dans l'inflammation et la réponse immunitaire.
Médecine
Médicalement, ce composé est utilisé dans la formulation de crèmes et de pommades topiques pour traiter les affections cutanées inflammatoires telles que l'eczéma, le psoriasis et la dermatite. Son action anti-inflammatoire puissante en fait un agent thérapeutique précieux.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de formulations pharmaceutiques. Il est également utilisé dans les processus de contrôle qualité pour garantir la cohérence et l'efficacité des produits à base de corticostéroïdes.
Mécanisme d'action
Le mécanisme d'action du [2-(9,11-Dichloro-10,13,16-triméthyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-17-yl)-2-oxoéthyl] propanoate implique la liaison aux récepteurs des glucocorticoïdes dans la cellule. Cette liaison entraîne l'activation des gènes anti-inflammatoires et la suppression des cytokines pro-inflammatoires. Le composé inhibe la migration des cellules inflammatoires vers le site de l'inflammation et réduit la libération de médiateurs inflammatoires.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reference standard for studying the reactivity and stability of corticosteroid esters. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
In biological research, [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate is used to study the effects of corticosteroids on cellular processes. It helps in elucidating the pathways involved in inflammation and immune response.
Medicine
Medically, this compound is utilized in the formulation of topical creams and ointments for treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its potent anti-inflammatory action makes it a valuable therapeutic agent.
Industry
In the industrial sector, this compound is used in the production of pharmaceutical formulations. It is also employed in quality control processes to ensure the consistency and efficacy of corticosteroid-based products.
Mécanisme D'action
The mechanism of action of [2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate involves binding to glucocorticoid receptors in the cell. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines. The compound inhibits the migration of inflammatory cells to the site of inflammation and reduces the release of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Composés similaires
Propionate de clobétasol : Un autre corticostéroïde puissant utilisé pour des applications médicales similaires.
Valérate de bétaméthasone : Un corticostéroïde aux propriétés anti-inflammatoires utilisé en dermatologie.
Furoate de mométasone : Connu pour sa forte affinité pour les récepteurs des glucocorticoïdes et utilisé dans le traitement des affections cutanées inflammatoires.
Unicité
Ce qui distingue le [2-(9,11-Dichloro-10,13,16-triméthyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-17-yl)-2-oxoéthyl] propanoate, c'est sa structure chimique unique, qui offre un équilibre entre la puissance et la sécurité. Sa liaison ester spécifique et ses substitutions halogénées contribuent à son efficacité élevée et à ses effets secondaires réduits par rapport à d'autres corticostéroïdes.
Propriétés
Formule moléculaire |
C28H36Cl2O6 |
|---|---|
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H36Cl2O6/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(31)10-11-25(17,4)27(19,30)21(29)14-26(20,28)5/h10-11,13,16,19-21H,6-9,12,14-15H2,1-5H3 |
Clé InChI |
SZGZTKOCRREDQF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)C)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


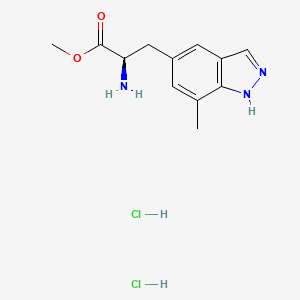
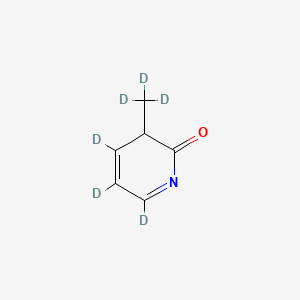

![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
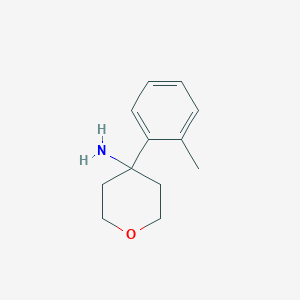
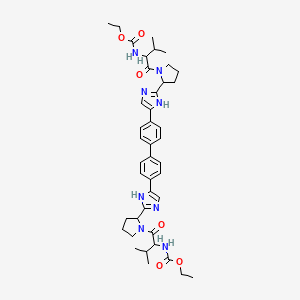
![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)
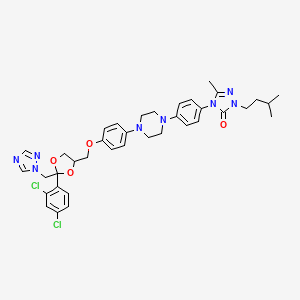

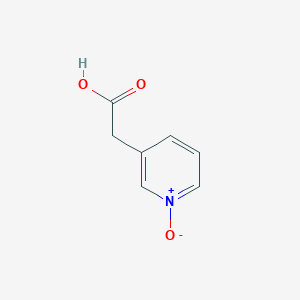

![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
